2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione is a compound that features an indole moiety fused to a cyclohexane ring with two ketone groups. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
The compound “2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of indole derivatives generally involves interaction with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against enzymes like α-glucosidase . .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, maintaining intestinal homeostasis and impacting liver metabolism
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have shown a synergistic increase in inflammatory molecules and cytokine production in certain cell types .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some indole derivatives have been shown to exhibit high fluorescence quantum yield and good thermal stability, which could be relevant for long-term studies .
Dosage Effects in Animal Models
The dosage effects of 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione in animal models have not been reported. Some indole derivatives have shown significant antidepressant-like action and potent sedative activity at different dosages .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .
Transport and Distribution
Some indole derivatives have been used as luminogens in organic light-emitting diode applications, suggesting potential for transport and distribution within cells .
Subcellular Localization
Indole derivatives are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of indole derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base-promoted reaction where the indole derivative reacts with cyclohexane-1,3-dione in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another indole derivative with significant biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its fused cyclohexane ring with two ketone groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2)7-13(18)15(14(19)8-16)11-9-17-12-6-4-3-5-10(11)12/h3-6,9,15,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDUZHZSJNMCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2=CNC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355231 | |
Record name | 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98208-18-5 | |
Record name | 2-(1H-indol-3-yl)-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.